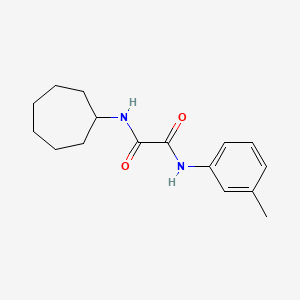![molecular formula C20H16FN5O2 B2946937 4-(4-fluorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide CAS No. 1903722-24-6](/img/structure/B2946937.png)
4-(4-fluorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-fluorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C20H16FN5O2 and its molecular weight is 377.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Bcl-2 protein . Bcl-2 is a key regulator of apoptosis, or programmed cell death, and plays a crucial role in cellular responses to stress and survival signals .
Mode of Action
The compound binds to the Bcl-2 protein with a KD value of 400 μM . This binding can inhibit the function of Bcl-2, thereby promoting apoptosis and potentially leading to the death of cancer cells .
Biochemical Pathways
The compound’s action on Bcl-2 affects the apoptotic pathway . By inhibiting Bcl-2, the compound disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell. This disruption can trigger apoptosis, leading to the elimination of potentially harmful cells .
Result of Action
By promoting apoptosis through the inhibition of Bcl-2, the compound can potentially lead to the death of cancer cells . This makes it a potential candidate for the development of Bcl-2 selective anti-cancer agents .
Biochemical Analysis
Biochemical Properties
This compound has shown excellent inhibitory activity against BuChE and moderate inhibitory activity towards AChE . It interacts with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE . The nature of these interactions is through a mixed-type inhibition mode .
Cellular Effects
Its ability to inhibit cholinesterase suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically cholinesterases. It exerts its effects at the molecular level, including enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Its potent inhibitory activity against cholinesterases suggests that it may have threshold effects and could potentially exhibit toxic or adverse effects at high doses .
Metabolic Pathways
Given its interaction with cholinesterases, it may interact with enzymes or cofactors involved in cholinergic signaling .
Transport and Distribution
Given its biochemical properties, it may interact with transporters or binding proteins, and could potentially influence its localization or accumulation within cells .
Subcellular Localization
It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2/c21-15-7-5-13(6-8-15)14-11-18(23-12-14)19(27)22-9-10-26-20(28)16-3-1-2-4-17(16)24-25-26/h1-8,11-12,23H,9-10H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQDCWZMLJCHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2946854.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2946860.png)


![[3-Hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2946865.png)

![2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2946868.png)



![2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)oxazole-4-carboxamide](/img/structure/B2946876.png)

